molecular formula C10H13NO B084727 1-(2-(Dimethylamino)phenyl)ethanone CAS No. 10336-55-7

1-(2-(Dimethylamino)phenyl)ethanone

Cat. No. B084727
CAS RN: 10336-55-7
M. Wt: 163.22 g/mol
InChI Key: WUWUMGUYJOCPGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-(Dimethylamino)phenyl)ethanone includes various methodologies, such as the reaction of dimethylamino benzaldehyde with ethanone derivatives under specific conditions. For example, a microwave-assisted synthesis involving dimethylamino benzaldehyde and 1-(2-hydroxyphenyl)ethanone under microwave irradiation led to the formation of a powerful fluorophore, demonstrating the versatility of synthetic approaches for these compounds (Khan et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds is often carried out using X-ray crystallography, vibrational spectroscopy, and computational studies. For instance, the molecular structure and properties of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone were investigated using X-ray diffraction and supported by computational studies, revealing insights into its geometrical parameters and vibrational frequencies (Kumar et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-(2-(Dimethylamino)phenyl)ethanone derivatives span a wide range, including cyclization reactions that form complex heterocyclic structures. An example is the cyclization of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates catalyzed by 4-dimethylaminopyridine (DMAP), leading to 2-aminobenzofuran-3(2H)-one derivatives (Meng et al., 2011).

Physical Properties Analysis

Physical properties, such as solvatochromic behavior and photophysical characteristics, are crucial for understanding the applications of these compounds. The solvatochromic properties of 3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one were studied across different solvents, providing valuable data on its optical properties and potential applications (Khan et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-(2-(Dimethylamino)phenyl)ethanone derivatives, including reactivity and mechanism of reaction, are explored through various studies. The tandem copper(I)-catalyzed C-S coupling/C-H functionalization for synthesizing 2-(phenylthio)phenols from simple phenols and aromatic halides, using a specific catalyst system, highlights the chemical versatility and reactivity of related compounds (Xu et al., 2010).

Scientific Research Applications

  • Antimicrobial Applications : A study synthesized new compounds including 1-(2-(4-(dimethylamino)phenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, which showed significant activity against strains of S. aureus and P. aeruginosa, suggesting potential antimicrobial applications (Fuloria et al., 2009).

  • Optical Properties and Fluorescence : Another study investigated the optical properties of derivatives of 1-(2-(Dimethylamino)phenyl)ethanone, specifically the compound DPHP, for its solvatochromic properties, fluorescence quantum yield, and potential as a probe in micelle determination (Khan et al., 2016).

  • Chemical Synthesis : A method was developed for the synthesis of 2,2-bis(4-(dimethylamino)phenyl)-1-aryl ethanones using an I2-CF3SO3H synergistic promoted sp3 C-H bond diarylation protocol, showcasing an efficient pathway for synthesizing derivatives of 1-(2-(Dimethylamino)phenyl)ethanone (Zhu et al., 2012).

  • Photoreactions : A study on UV irradiation of related compounds in chloroform indicated potential applications in photoreactions, leading to products such as 4-(N,N-dimethylamino)acetophenone (Zhang et al., 1998).

  • Heterocyclic Compound Synthesis : There is research showing the application of related compounds in the synthesis of various heterocyclic compounds, like isoflavones and pyrimidines, illustrating the versatility of 1-(2-(Dimethylamino)phenyl)ethanone derivatives in organic chemistry (Moskvina et al., 2015).

  • Antioxidant Activity : Some derivatives of 1-(2-(Dimethylamino)phenyl)ethanone have been studied for their antioxidant properties, specifically in scavenging hydrogen peroxide, highlighting their potential in medicinal chemistry (Malhotra et al., 2013).

  • Photoprotective Applications : The compound has also been used as a photoprotective group for carboxylic acids, offering a method for protecting and subsequently releasing carboxylic acids in a controlled manner (Atemnkeng et al., 2003).

  • Anti-Inflammatory Activity : Derivatives of 1-(2-(Dimethylamino)phenyl)ethanone have been studied for their anti-inflammatory properties, suggesting potential therapeutic applications (Singh et al., 2020).

Safety And Hazards

This compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[2-(dimethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWUMGUYJOCPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Dimethylamino)phenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Deme, M Schlich, Z Mucsi, G Karvaly, G Tóth… - Arkivoc, 2016 - researchgate.net
Several aminomethyl tetrahydroquinoline derivatives were synthesized in a facile three-step procedure, in order to develop a semicarbazide-sensitive amine oxidase (SSAO) inhibitor …
Number of citations: 3 www.researchgate.net
A Ilangovan, G Satish - The Journal of Organic Chemistry, 2014 - ACS Publications
Synthesis of isatin and iodoisatin from 2′-aminoacetophenone was achieved via oxidative amido cyclization of the sp 3 C–H bond using I 2 –TBHP as the catalytic system. The reaction …
Number of citations: 81 pubs.acs.org
D Ruth, M Schlich, M Zoltán, KG Balázs, T Gergő… - 2016 - repo.lib.semmelweis.hu
Several aminomethyl tetrahydroquinoline derivatives were synthesized in a facile three-step procedure, in order to develop a semicarbazide-sensitive amine oxidase (SSAO) inhibitor …
Number of citations: 0 repo.lib.semmelweis.hu
R Deme - 2017 - repo.lib.semmelweis.hu
3 c) a terc-amino effektus mechanizmusával kapcsolatos korábbi megállapítások alátámasztása és/vagy kiegészítése (Reinhoudt és munkatársai), d) gyűrűzárás sebességét …
Number of citations: 3 repo.lib.semmelweis.hu

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